molecular formula C13H8O3S B3104785 1,4-Dihydroxy-9H-thioxanthen-9-one CAS No. 14992-80-4

1,4-Dihydroxy-9H-thioxanthen-9-one

Cat. No. B3104785
CAS RN: 14992-80-4
M. Wt: 244.27 g/mol
InChI Key: ROPLCNKLLVUPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,4-Dihydroxy-9H-thioxanthen-9-one” is a chemical compound with the molecular formula C13H8O3S . It is primarily used in the biomedical field as an intermediary reagent for pharmaceuticals . It’s crucial for developing drugs aimed at treating various cardiac diseases and neurological disorders .


Synthesis Analysis

The synthesis of “1,4-Dihydroxy-9H-thioxanthen-9-one” involves a mixture of phenols derivatives and salicylic acid/thiosalicilic acid derivatives . Heteropoly acid is added to this mixture, which is then irradiated in a microwave oven . The reaction mixture is allowed to cool, poured into ethyl acetate, and extracted with a saturated aqueous solution of NaHCO3 . The organic layer is dried over Na2SO4 and evaporated in a vacuum to give an impure residue . Chromatography of the crude products is performed on a column of silica gel eluted with n-hexane/EtOAc, to give pure crystalline products .


Molecular Structure Analysis

The molecular structure of “1,4-Dihydroxy-9H-thioxanthen-9-one” is characterized by a thioxanthen-9-one core . The compound has a molecular weight of 244.27 g/mol .

Scientific Research Applications

Synthesis and Derivative Formation

1,4-Dihydroxy-9H-thioxanthen-9-one and its derivatives have been explored extensively in synthetic chemistry. Its reactions with various agents have led to the creation of novel compounds. For example, its transformation with iodic acid results in different skeletal structures depending on reaction conditions, contributing to the diversity of thioxanthene derivatives (Loskutov, Gatilov, & Shteingarts, 2010). Additionally, its chlorination and regioselective reactions further expand the scope of potential thioxanthene-based compounds (Loskutov, Mamatyuk, & Beregovaya, 2010).

Photophysical Properties

The photophysical properties of thioxanthenes like 1,4-Dihydroxy-9H-thioxanthen-9-one are critical in understanding their behavior in different environments. Studies have shown that the deactivation processes of these compounds in protic solvents differ significantly from those in aprotic solvents, highlighting their potential applications in areas where solvent interactions are crucial (Krystkowiak, Maciejewski, & Kubicki, 2006).

Photoinitiators in Polymerization

A significant application of thioxanthenes is in the field of polymerization. They are used as photoinitiators due to their ability to absorb light and initiate polymerization processes. For instance, acrylate functionalized thioxanthone based photoinitiators have been designed for effective free radical polymerization under visible light, demonstrating their potential in industrial applications such as inks and coatings (Wu et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, thioxanthen-9-one, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, mist, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment is advised .

Future Directions

Future research directions could involve the development of novel multi-stimuli responsive luminescent materials based on thioxanthen-9-ones . These materials could have potential applications in mechanosensors, security papers, and optical storage .

properties

IUPAC Name

1,4-dihydroxythioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-5-6-9(15)13-11(8)12(16)7-3-1-2-4-10(7)17-13/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPLCNKLLVUPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3S2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634575
Record name 1,4-Dihydroxy-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihydroxy-9H-thioxanthen-9-one

CAS RN

14992-80-4
Record name 1,4-Dihydroxy-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of thiosalicylic acid (5.0 g) and hydroquinone (5.0 g) in concentrated sulfuric acid (100 ml) is stirred at room temperature for 4 h. The red suspension is poured on ice and allowed to reach ambient temperature when it is then filtered. The solid obtained is treated with saturated sodium bicarbonate and the solution was carefully neutralized with 20% hydrochloric acid. The solid is filtered, dissolved in acetone and filtered again through a plug of silica gel. The solution is concentrated and the solid purified by column chromatography with silica gel using a mixture of hexanes: ethyl acetate (1:1) as the eluent. The fraction containing the product is concentrated under reduced pressure to provide the yellow title compound (2.36 g, 30%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 2
Reactant of Route 2
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 3
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 4
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 5
1,4-Dihydroxy-9H-thioxanthen-9-one
Reactant of Route 6
1,4-Dihydroxy-9H-thioxanthen-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.